Mesaconic acid

C4H4O4

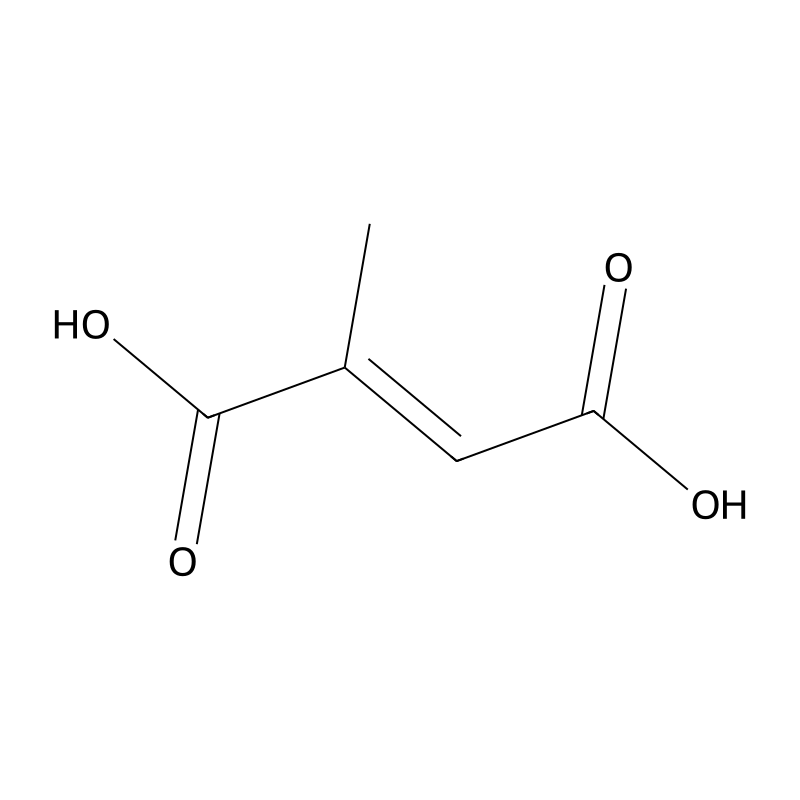

COOH-CH=CHCOOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H4O4

COOH-CH=CHCOOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone

Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene

in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g

Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.

In water, 7X10-3 mg/L at 25 °C

7.0 mg/mL

Solubility in water, g/100ml at 25 °C: 0.63 (poor)

insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis of Vitamin B12

Scientific Field: Biochemistry

Application Summary: Mesaconic acid is involved in the biosynthesis of vitamin B12.

Results or Outcomes: Mesaconic acid is a competitive inhibitor of fumarate reduction. This suggests that it plays a significant role in metabolic processes related to vitamin B12.

Hydrogen Sulfide (H2S) Delivery

Scientific Field: Chemical Science

Application Summary: Mesaconic acid-derived framework Zr-mes is used for the capture, storage, and delivery of Hydrogen Sulfide (H2S).

Methods of Application: Through gas adsorption measurements and density functional theory calculations, it was established that H2S binds strongly and reversibly within the tetrahedral pockets of the mesaconic acid-derived framework Zr-mes.

Results or Outcomes: These features make Zr-mes among the best materials identified to date for the capture, storage, and delivery of H2S.

Renewable Precursor to Methacrylic Acid

Scientific Field: Green Chemistry

Application Summary: Mesaconic acid has been considered as a renewable precursor to the commodity chemical methacrylic acid.

Results or Outcomes: The use of Mesaconic acid as a renewable precursor to methacrylic acid could potentially contribute to more sustainable and environmentally friendly chemical processes.

Anti-Inflammatory Substance

Scientific Field: Medical Science

Application Summary: Mesaconic acid has been discovered as a body’s own anti-inflammatory substance.

Results or Outcomes: The discovery of Mesaconic acid as an anti-inflammatory substance could potentially lead to the development of new treatments for a range of disorders.

Mechanochemistry

Scientific Field: Materials Science

Application Summary: Mechanochemistry has seen application in a variety of areas including the synthesis of complex organic molecules.

Results or Outcomes: Mechanochemistry is an efficient process for the synthesis of metallic alloys and complex organic molecules.

Synthesis of Solids and Molecules

Scientific Field: Chemistry

Application Summary: Mesaconic acid could potentially be used in the synthesis of solids and molecules.

Results or Outcomes: The use of Mesaconic acid in the synthesis of solids and molecules could potentially contribute to the development of new materials.

Mesaconic acid, known scientifically as (2E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid characterized by its unique structure, which includes a methyl group at the second carbon and a double bond between the second and third carbons. It is a colorless solid that is soluble in water, with a molecular formula of C₅H₆O₄ and a molecular weight of approximately 130.10 g/mol . Mesaconic acid is one of several isomeric carboxylic acids derived from citric acid, making it part of a larger family of organic compounds that play significant roles in various biochemical processes.

Mesaconic acid can undergo several chemical transformations:

- Hydration: It can be converted to citramalic acid through hydration, a reaction catalyzed by mesaconyl-CoA hydratase .

- Isomerization: Mesaconic acid can be produced from itaconic anhydride via a series of dehydration and decarboxylation reactions that involve citric acid as a precursor .

- Competitive Inhibition: It acts as a competitive inhibitor in the reduction of fumarate, which is significant in metabolic pathways involving vitamin B12 biosynthesis .

Mesaconic acid has been identified as a metabolite in various biological systems. It plays an essential role in the biosynthesis of vitamin B12 and acts as an inhibitor in fumarate reduction processes. Its presence in metabolic pathways highlights its importance in cellular functions and energy metabolism . Additionally, it has been studied for its potential therapeutic applications due to its biological activity.

The synthesis of mesaconic acid typically involves the following steps:

- Dehydration of Citric Acid: Citric acid is dehydrated to form itaconic anhydride.

- Isomerization: The itaconic anhydride is then isomerized to citraconic anhydride.

- Hydrolysis: This intermediate undergoes hydrolysis to yield citraconic acid.

- Further Isomerization: Finally, citraconic acid is subjected to acid-catalyzed isomerization to produce mesaconic acid .

These synthetic routes highlight the compound's derivation from naturally occurring substances, making it an interesting target for renewable chemical production.

Mesaconic acid has several applications:

- Chemical Precursor: It is considered a renewable precursor for methacrylic acid, which is used in the production of polymers and plastics .

- Biochemical Research: Its role as a metabolite makes it useful in studies related to metabolic pathways and enzyme functions.

- Pharmaceuticals: Due to its biological activity, mesaconic acid may have potential applications in drug development and therapeutic interventions .

Research on mesaconic acid has indicated its involvement in various biochemical interactions. Notably, it acts as a competitive inhibitor of fumarate reductase, impacting metabolic pathways related to energy production and biosynthesis of essential compounds like vitamin B12 . Further studies are warranted to explore its interactions with other metabolites and enzymes within biological systems.

Mesaconic acid shares structural similarities with several other dicarboxylic acids. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fumaric Acid | C₄H₄O₂ | Has no methyl group; involved in the Krebs cycle |

| Maleic Acid | C₄H₄O₄ | Cis-isomer; used in the synthesis of polymers |

| Itaconic Acid | C₅H₈O₄ | Contains two double bonds; used as a bio-based monomer |

| Citramalic Acid | C₆H₈O₆ | Derived from mesaconic acid; involved in metabolic pathways |

Mesaconic acid's unique methyl group at the second carbon distinguishes it from these similar compounds, affecting its reactivity and biological activity.

Classical synthetic approaches to mesaconic acid production have historically relied on multi-step transformations of citric acid and its derivatives, representing foundational methodologies that established the chemical framework for mesaconic acid synthesis [1] [2]. These traditional routes demonstrate the fundamental chemical transformations required to convert readily available citric acid into the valuable dicarboxylic acid mesaconic acid.

The most established classical route involves the sequential dehydration and decarboxylation of citric acid through itaconic acid intermediates [1]. In this pathway, citric acid undergoes initial conversion to itaconic anhydride via dehydration and decarboxylation processes. The itaconic acid anhydride is subsequently isomerized to citraconic anhydride, which upon hydrolysis and further acid-catalyzed isomerization yields mesaconic acid [1]. This transformation sequence represents a cornerstone methodology that has been extensively documented since the pioneering work of Jacobus H. van 't Hoff in 1874 [1].

Nitric Acid-Mediated Synthesis

The nitric acid treatment method represents one of the most historically significant approaches for mesaconic acid production from citraconic anhydride [2]. This procedure involves heating citraconic anhydride with dilute nitric acid at elevated temperatures, typically around 250°C, until the appearance of red fumes indicates completion of the isomerization reaction [2]. The process requires careful temperature control and gradual evaporation to achieve optimal yields of 43-52% mesaconic acid with melting points of 203-205°C [2].

Thermal Isomerization Processes

Thermal isomerization techniques have been developed to improve upon the nitric acid method, offering enhanced control and reduced environmental impact [3] [4]. These processes utilize elevated temperatures ranging from 155-185°C under reduced pressure conditions to facilitate the conversion of itaconic acid derivatives to mesaconic acid [3]. The thermal approach has demonstrated superior yields of 75-78% compared to nitric acid methods, representing a significant advancement in classical synthesis efficiency [3].

Citraconic Anhydride Hydrolysis Routes

Direct hydrolysis of citraconic anhydride provides an alternative classical pathway that avoids harsh chemical reagents [5] [6]. This method involves the controlled hydrolysis of citraconic anhydride in aqueous systems, followed by thermal treatment to promote isomerization to mesaconic acid [5]. The hydrolysis route has achieved yields of 70-85% under optimized conditions, making it an attractive option for laboratory-scale synthesis [5].

Direct Dehydration and Decarboxylation

Recent developments in classical synthesis have explored direct one-step transformations of citric acid to mesaconic acid through simultaneous dehydration and decarboxylation processes [7] [8] [9]. These methods utilize aqueous reaction conditions at temperatures around 200°C for extended reaction periods of 2 hours, achieving yields of 45-70% while eliminating the need for intermediate isolation steps [7]. The direct approach represents a significant simplification of classical synthesis routes while maintaining reasonable efficiency.

The classical synthesis methods have established fundamental understanding of the chemical transformations required for mesaconic acid production. These methodologies have demonstrated yields ranging from 43% to 85%, with the thermal isomerization and hydrolysis routes showing particular promise for practical applications. However, the classical approaches are generally characterized by harsh reaction conditions, multi-step procedures, and moderate yields, creating opportunities for improvement through modern catalytic and biotechnological approaches.

Modern Catalytic Isomerization Techniques

Modern catalytic approaches to mesaconic acid synthesis have revolutionized the efficiency and selectivity of production processes through the development of sophisticated heterogeneous and homogeneous catalyst systems [10] [11] [12]. These advanced methodologies represent significant improvements over classical synthesis routes, offering enhanced control over reaction pathways, improved atom economy, and more environmentally sustainable production methods.

Solid Acid Catalysis Systems

The development of solid acid catalysts has emerged as a cornerstone of modern mesaconic acid synthesis, with monoclinic zirconium dioxide demonstrating exceptional performance in citric acid conversion processes [10]. Monoclinic zirconium dioxide catalysts exhibit remarkable acid- and etching-resistance properties, making them ideally suited for the harsh conditions required for citric acid dehydration and decarboxylation reactions [10]. These catalysts achieve high yields of 70.3% at 180°C through a synergistic effect of acidic and basic sites that facilitate the rate-determining dehydration step in citric acid conversion [10].

The correlation between catalyst acid-basicity and activity demonstrates that bifunctional catalysts with balanced acid-base properties provide optimal performance for mesaconic acid synthesis [10]. The superior stability and recyclability of these solid acid catalysts in acidic aqueous solutions represents a significant advancement over traditional homogeneous acid catalysts, offering practical advantages for industrial implementation [10].

Palladium-Based Hydrogenation Systems

Palladium-catalyzed hydrogenation techniques have shown remarkable selectivity for mesaconic acid synthesis through controlled reduction processes [13] [8] [9]. Palladium on barium sulfate catalysts demonstrate exceptional performance in the conversion of citric acid to methylsuccinic acid derivatives, achieving selectivities of 95% at turnover frequencies of 1.2 min⁻¹ over palladium on carbon at 240°C [13]. The sequential high-pressure hydrogenation approach involves initial reduction of carboxylic acids to lactones at elevated temperatures, followed by further reduction to corresponding diols at lower temperatures [13].

The palladium-catalyzed system represents a unique approach to mesaconic acid synthesis through controlled dehydration, decarboxylation, and hydrogenation sequences that can be tailored to produce specific isomeric products [8] [9]. These processes achieve yields up to 89% under optimized conditions, demonstrating the potential for highly efficient one-step transformations from readily available citric acid feedstocks [9].

Zeolite and Mesoporous Catalyst Technologies

Zeolite-based catalytic systems have been extensively developed for isomerization reactions relevant to mesaconic acid synthesis, with particular emphasis on controlling porosity and acid site accessibility [12] [14] [15]. Heteropolyacids supported on SBA-15 mesoporous materials demonstrate exceptional activity in isomerization processes, achieving selectivities toward isomerization products reaching 95% [15]. These materials combine the advantages of high surface area, controlled pore structure, and tunable acidity to optimize catalyst performance [12].

The development of micro-mesoporous catalysts through alkali-acid treatment processes has shown significant improvements in catalytic activity and selectivity [12]. Modified mordenite catalysts treated with sodium hydroxide and mixed nitric acid-oxalic acid systems demonstrate enhanced accessibility of acidic sites and improved mass transfer characteristics, resulting in superior isomerization performance at reduced reaction temperatures [12].

Advanced Bifunctional Catalyst Systems

Bifunctional catalytic approaches have emerged as sophisticated methods for achieving high selectivity in mesaconic acid synthesis through the integration of metal and acid functionalities [10] [11]. Platinum and palladium nanoparticles supported on titanium dioxide demonstrate exceptional performance in selective conversion processes, with yields as high as 83.1% for methylsuccinic acid and 64.9% for tricarballylic acid production [10]. The hydrogenation activity of these bifunctional catalysts provides crucial control over the relative rates of decarboxylation and hydrogenation steps involved in selective citric acid conversion [10].

Metal-loaded zeolite systems incorporating nickel and cerium have shown particular promise for improving catalyst stability and prolonging catalytic life [12]. The synergistic effect between metal and acid sites enables ring-opening reactions of macromolecular aromatics, converting them to monocyclic aromatics and chain alkanes, thereby enhancing overall catalyst performance and durability [12].

Mechanistic Understanding and Optimization

Modern catalytic systems benefit from detailed mechanistic understanding that enables rational catalyst design and process optimization [11] [16]. The identification of key reaction intermediates and transition states has facilitated the development of structure-activity relationships that guide catalyst selection and modification strategies [16]. Computational studies and in-situ characterization techniques have provided insights into catalyst-substrate interactions, enabling the design of more selective and efficient catalytic systems [11].

The integration of advanced analytical techniques with catalytic studies has revealed the importance of catalyst surface properties, electronic structure, and reaction environment in determining overall performance [12] [16]. These fundamental insights have enabled the development of next-generation catalytic systems with improved activity, selectivity, and stability for mesaconic acid synthesis applications.

Biotechnological Production via Microbial Systems

Biotechnological approaches to mesaconic acid production represent a paradigm shift toward sustainable, environmentally friendly synthesis methods that leverage the inherent efficiency and selectivity of biological systems [17] [18] [19]. These methodologies exploit natural metabolic pathways and engineered microbial systems to achieve mesaconic acid synthesis from renewable feedstocks, offering significant advantages in terms of reaction conditions, substrate specificity, and environmental impact.

Natural Glutamate Degradation Pathways

The foundation of biotechnological mesaconic acid production lies in the natural glutamate degradation pathways found in anaerobic bacteria, particularly Clostridium tetanomorphum [1] [18] [20]. In these organisms, mesaconic acid serves as a key intermediate in the methylaspartate pathway for glutamate fermentation, where glutamate is converted through a series of enzymatic transformations to produce acetate, butyrate, carbon dioxide, and ammonia [20] [21] [22].

The methylaspartate pathway involves the rearrangement of the linear carbon skeleton of glutamate into the branched carbon framework of (2S,3S)-3-methylaspartate through the action of glutamate mutase [18] [20]. This coenzyme B12-dependent enzyme catalyzes the critical isomerization that facilitates subsequent ammonia elimination by activating the β-hydrogen through the adjacent carboxylate group [20] [23]. The pathway proceeds through 3-methylaspartate ammonia-lyase, which catalyzes the reversible elimination of ammonia from 3-methylaspartic acid to yield mesaconic acid [24] [25] [26].

Engineered Escherichia coli Production Systems

Metabolic engineering approaches have successfully transferred the mesaconic acid biosynthetic pathway from Clostridium tetanomorphum to Escherichia coli, creating robust production platforms with enhanced controllability and scalability [18] [19]. The heterologous expression of glutamate mutase and 3-methylaspartate ammonia-lyase in E. coli has achieved mesaconic acid titers of 7.81 g/L in shake flask cultures with glutamate feeding [18].

The engineering process requires careful consideration of cofactor availability, particularly adenosylcobalamin, which is essential for glutamate mutase activity [18]. The discovery and incorporation of glutamate mutase reactivatase has significantly improved enzyme stability and overall production efficiency [18]. Additionally, protein engineering efforts targeting glutamate mutase have enhanced in vivo enzymatic activity, contributing to improved mesaconic acid yields [18].

Recent advances have demonstrated the construction of complete biosynthetic pathways that enable mesaconic acid production directly from glucose, achieving titers of 6.96 g/L without requiring glutamate supplementation [18]. This achievement represents a significant milestone in establishing economically viable biotechnological production processes for mesaconic acid synthesis.

Enzyme Engineering and Optimization

The structural and functional characterization of key enzymes in the mesaconic acid biosynthetic pathway has enabled targeted engineering approaches to improve production efficiency [24] [25] [27] [26]. 3-Methylaspartase from Clostridium tetanomorphum has been extensively studied, revealing its structure as a homodimer belonging to the enolase superfamily of enzymes [26]. The enzyme requires monovalent and divalent cation cofactors for full catalytic activity and demonstrates remarkable stereoselectivity in ammonia elimination reactions [24] [26].

Site-directed mutagenesis studies have identified critical residues for catalytic activity, including Lys331, which removes the α-proton of methylaspartic acid [26]. The enzyme's ability to catalyze both anti-elimination from the natural (2S,3S)-substrate and slower syn-elimination from the (2S,3R)-epimer provides flexibility for diverse synthetic applications [24] [25].

Mutational studies on engineered E. coli strains have demonstrated significant improvements in mesaconic acid production through targeted amino acid substitutions [19]. Mutants G133A and G133S showed yield increases of 21% and 16% respectively, achieving final mesaconic acid concentrations of 1.28 and 1.23 g/L after 24 hours of flask fermentation [19].

Fermentation Process Development

The development of optimized fermentation processes has been crucial for achieving practical mesaconic acid production levels through biotechnological approaches [17] [28] [29]. Fermentation strategies must balance microbial growth, enzyme expression, substrate utilization, and product formation while maintaining favorable culture conditions [28] [30].

Process optimization studies have identified key parameters including pH control, temperature regulation, aeration rates, and nutrient supplementation strategies that maximize mesaconic acid yields [17] [28]. The integration of fed-batch feeding strategies and real-time monitoring systems has enabled improved process control and consistency [31].

The scalability of biotechnological mesaconic acid production has been demonstrated through pilot-scale fermentation studies, showing the potential for industrial implementation [31]. These studies have addressed challenges related to mass transfer, heat removal, and product recovery while maintaining high production efficiency.

Metabolic Engineering Strategies

Advanced metabolic engineering approaches have expanded the scope of biotechnological mesaconic acid production beyond simple enzyme expression systems [29] [30] [32]. Systematic pathway engineering has focused on eliminating competing metabolic routes, enhancing precursor availability, and optimizing cofactor regeneration systems [30].

The construction of synthetic metabolic networks has enabled the development of cell factories with improved carbon flux toward mesaconic acid synthesis [29] [32]. These approaches integrate multiple engineering strategies including gene knockout, overexpression, and regulatory circuit modification to create optimized production strains [30].

Purity

Physical Description

Liquid

Dry Powder; Other Solid; Liquid; Pellets or Large Crystals; NKRA

White crystalline powder or granules

Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline]

Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS]

Solid

ODOURLESS COLOURLESS CRYSTALLINE POWDER.

white odourless granules or leafy crystals; virtually odourless with tart acid taste

Color/Form

Colorless crystals

WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes at 200 °C

Flash Point

230 °C (closed cup)

273 °C

Heavy Atom Count

Taste

Density

1.635 g/cu cm at 20 °C

IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46

Density (at 20 °C): 1.64 g/cm³

Odor

Appearance

Melting Point

286-302 °C (closed capillary, rapid heating)

287 °C decomposes

549 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Fumaric acid preparations are used as long term and effective treatment of psoriasis. /Fumaric acid preparation/

/EXPERIMENTAL THERAPY/ Fumaric acid and its esters (FAE) ... are already in use for treatment of psoriasis and are known to have an immunomodulatory effect ... A phase II clinical study in relapsing-remitting multiple sclerosis (RRMS) patients with the modified fumaric acid ester BG-12 showed as "proof of principle" in a frequent MRI design that FAE significantly reduce the number of gadolinium-enhancing lesions after 24 weeks of treatment. Further phase III studies have been started to explore the long-term efficacy of this substance ...

/EXPERIMENTAL THERAPY/ Oral treatment of psoriasis on an outpatient basis, using a preparation containing fumaric acid derivatives, was evaluated as initial monotherapy (3 months) and as long-term basic therapy (12-14 months) in 13 and 11 patients, respectively. The course of the disease was analysed in each individual case. After completion of both parts of the trial, half of the patients that had only responded poorly to conventional antipsoriatic therapy showed a significant improvement which occurred after several weeks of treatment. In 4 patients the medication had to be stopped because of abdominal pain. No severe side effects, particularly of renal, hepatic or hematological nature, could be established. Studies in mice and rats disclosed only a low acute toxicity of the fumaric acid derivatives used. In additional analyses, hypotheses were dealt with concerning the mechanism of action of fumaric acid in psoriasis. To establish fumaric acid derivatives in the treatment of psoriasis, studies on chronic toxicity and pharmacokinetics will have to be conducted. Further clinical trials should evaluate a single fumaric acid derivative instead of mixtures. /Fumaric acid derivatives/

MeSH Pharmacological Classification

Vapor Pressure

10.0 [mmHg]

1.54X10-4 mm Hg at 25 °C

Pictograms

Irritant

Impurities

Other CAS

498-23-7

7407-59-2

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Benzylpiperazine

Drug Warnings

Two patients who developed acute renal failure during therapy with fumaric acid esters /are discussed/. Histologic findings after renal biopsy in one patient were compatible with the diagnosis of acute tubular necrosis, and renal function was restored after cessation of the medication. The histologic diagnosis in the other patient was tubulo-interstitial nephritis, possibly reactive to acute tubular necrosis. The recovery of renal function was incomplete after 9 months. Two other patients had deterioration of renal function and proteinuria during therapy with fumaric acid-esters. The symptoms were completely reversible in one patient after discontinuation of the medication, and incompletely reversible in the other.

24 days after starting treatment of psoriasis with fumaric acid derivatives (0.8-1.0 g orally, plus unknown quantities locally) a 21-year-old woman developed acute oliguric renal failure with a rise of serum creatinine levels to 1094 mmol/L (12.4 mg/dL). Deterioration of renal function had been preceded by severe abdominal symptoms with nausea, vomiting and colicky pain. On admission to hospital she was dehydrated with hyponatremia and hypokalemia. There was glomerular microhematuria, increased excretion of renal epithelia, and tubular proteinuria. Renal biopsy demonstrated acute tubular damage with vacuolization of proximal epithelia, dilated tubules and scattered necroses. After intermittent hemodialysis (13 courses over two weeks) renal function gradually recovered, as demonstrated at a follow-up examination four months after discharge. /Fumaric acid derivatives/

Apart from gastrointestinal, dermatological and hematological side-effects, transient renal damage was observed during treatment with fumaric acid. The case of a 38 year old woman who was treated with fumaric acid (420 mg bid) for 5 years before she complained of fatigue and weakness. According to clinical laboratory she had developed severe proximal tubular damage. Hypophosphatemia, glycosuria and proteinuria persisted although medication was stopped immediately. /Fumaric acid preparation/

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

EPA Safer Chemical Functional Use Classes -> Polymers

Food additives

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

Maleic acid or maleic anhydride, especially the maleic acid-containing wash water from the production of maleic anhydride or phthalic anhydride, serves as starting material for the manufacture of fumaric acid. The maleic acid concentration should be at least 30%. Maleic acid is converted almost quantitatively by thermal or catalytic isomerization into the sparingly soluble fumaric acid, which is recovered by filtration. Various substances have been proposed as catalysts: mineral acids (e.g., hydrochloric acid); sulfur compounds such as thiocyanates, thiazoles, thiosemicarbazides, thioureas; or bromine compounds in combination with peroxides (e.g., persulfate). Thiourea is most commonly used in practice. The maleic acid-containing wash water contains impurities that can affect quality and yield. This problem can be largely avoided (1) by thermal pretreatment of the wash water, (2) by adding urea if thiourea is used as catalyst, and (3) by addition of sulfites or passaged of sulfur dioxide and addition of mineral acids. The crude fumaric acid obtained is purified by recrystallization from water, combined with purification by active charcoal. Losses during purification are about 10%.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Construction

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

2-Butenedioic acid (2E)-: ACTIVE

2-Butenedioic acid (2Z)-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

An HPLC method is described for the determination of organic acids incl fumaric acid in cheese.

Organic polybasic acids incl fumaric acid were determined in foods by gas liquid chromatography.

A method is given for the determination of carboxylic acids incl fumaric acid in fruit juices and wines by high-performance liquid chromatography.

An ion chromatographic system was developed for routine measurement of carboxylic acids with carbon numbers up to C8 in precipitation samples. The system combines online sample preconcentration on a low capacity anion exchange resin with separation by ion exclusion and subsequent detection by UV absorption. ... Fumaric acid was found to have a retention time of 22.3 min.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

The ability of a substance to reduce the yield of azoxymethane (AOM)-induced foci in the colon of male Fischer 344 rats, was evaluated as a screening assay for chemopreventive agents. Twenty-eight test agents were administered continuously in the diet from the start of the experiments until the animals were killed 35 days later. AOM was sc administered either as 15 mg/kg bw on days 7 and 14 or as 30 mg/kg bw on day 7 of the experiment. Foci of aberrant crypts were evaluated in whole mounts of methylene blue-stained colons. AOM induced twice as many foci when administered between 8.40 and 11.00 a.m. than between 2.45 and 5.55 p.m. Calcium salts of carbonate, chloride and glucarate decreased the yield of AOM-induced foci while the acidic salts of lactate and phosphate did not inhibit the formation of foci. Dimethyl-fumarate, fumaric acid, genistein, piroxicam, simethicone, sodium suramin and sulindac reduced the yield of AOM-induced foci of aberrant crypts, with genistein being the most potent ...

The liver of mice treated with mitomycin C showed perinuclear irregularity, aggregation of chromatin, and abnormal cytoplasmic organelles. The concurrent admin of fumaric acid reduced the incidence of such deleterious changes. The action of fumaric acid against mitomycin C intoxication was even more apparent in the kidney.

Fumaric acid when reacted with chlorine in an aqueous soln was not mutagenic when tested in the Ames test using Salmonella typhimurium TA 100. When a 50/50 by vol methanol/water mixture was used for chlorination, fumaric acid was mutagenic with a peak at 3 equivalents of chlorine per mole.

For more Interactions (Complete) data for Fumaric acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: BACHMANN WE, SCOTT LB. The reaction of anthracene with maleic and fumaric acid and their derivatives and with citraconic anhydride and mesaconic acid. J Am Chem Soc. 1948 Apr;70(4):1458-61. PubMed PMID: 18915764.

3: Ahuja M, Ammal Kaidery N, Yang L, Calingasan N, Smirnova N, Gaisin A, Gaisina IN, Gazaryan I, Hushpulian DM, Kaddour-Djebbar I, Bollag WB, Morgan JC, Ratan RR, Starkov AA, Beal MF, Thomas B. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. J Neurosci. 2016 Jun 8;36(23):6332-51. doi: 10.1523/JNEUROSCI.0426-16.2016. PubMed PMID: 27277809; PubMed Central PMCID: PMC4899530.

4: Haarmann A, Nehen M, Deiß A, Buttmann M. Fumaric Acid Esters Do Not Reduce Inflammatory NF-κB/p65 Nuclear Translocation, ICAM-1 Expression and T-Cell Adhesiveness of Human Brain Microvascular Endothelial Cells. Int J Mol Sci. 2015 Aug 13;16(8):19086-95. doi: 10.3390/ijms160819086. PubMed PMID: 26287168; PubMed Central PMCID: PMC4581287.

5: Pulat M, Akalın GO, Karahan ND. Lipase release through semi-interpenetrating polymer network hydrogels based on chitosan, acrylamide, and citraconic acid. Artif Cells Nanomed Biotechnol. 2014 Apr;42(2):121-7. doi: 10.3109/21691401.2013.794356. Epub 2013 May 13. PubMed PMID: 24621077.

6: Xie X, Zhao Y, Ma CY, Xu XM, Zhang YQ, Wang CG, Jin J, Shen X, Gao JL, Li N, Sun ZJ, Dong DL. Dimethyl fumarate induces necroptosis in colon cancer cells through GSH depletion/ROS increase/MAPKs activation pathway. Br J Pharmacol. 2015 Aug;172(15):3929-43. doi: 10.1111/bph.13184. Epub 2015 Jun 12. PubMed PMID: 25953698; PubMed Central PMCID: PMC4523346.

7: Buston HW. Note on the isolation of mesaconic acid from cabbage leaves. Biochem J. 1928;22(6):1523-5. PubMed PMID: 16744171; PubMed Central PMCID: PMC1252289.

8: Bénardais K, Pul R, Singh V, Skripuletz T, Lee DH, Linker RA, Gudi V, Stangel M. Effects of fumaric acid esters on blood-brain barrier tight junction proteins. Neurosci Lett. 2013 Oct 25;555:165-70. doi: 10.1016/j.neulet.2013.09.038. Epub 2013 Sep 26. PubMed PMID: 24076006.

9: Ye T, Wang B, Liu J, Chen J, Yang Y. Quantitative analysis of citric acid/sodium hypophosphite modified cotton by HPLC and conductometric titration. Carbohydr Polym. 2015 May 5;121:92-8. doi: 10.1016/j.carbpol.2014.12.028. Epub 2014 Dec 31. PubMed PMID: 25659676.

10: Yao Y, Miao W, Liu Z, Han W, Shi K, Shen Y, Li H, Liu Q, Fu Y, Huang D, Shi FD. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice. Transl Stroke Res. 2016 Dec;7(6):535-547. Epub 2016 Sep 10. PubMed PMID: 27614618; PubMed Central PMCID: PMC5065588.

11: Sonntag F, Müller JE, Kiefer P, Vorholt JA, Schrader J, Buchhaupt M. High-level production of ethylmalonyl-CoA pathway-derived dicarboxylic acids by Methylobacterium extorquens under cobalt-deficient conditions and by polyhydroxybutyrate negative strains. Appl Microbiol Biotechnol. 2015 Apr;99(8):3407-19. doi: 10.1007/s00253-015-6418-3. Epub 2015 Feb 8. PubMed PMID: 25661812.

12: Rostami-Yazdi M, Clement B, Mrowietz U. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Arch Dermatol Res. 2010 Sep;302(7):531-8. doi: 10.1007/s00403-010-1061-4. Epub 2010 Jun 24. PubMed PMID: 20574745.

13: Leschziner G, Rudge P, Lucas S, Andrews T. Lymphomatosis cerebri presenting as a rapidly progressive dementia with a high methylmalonic acid. J Neurol. 2011 Aug;258(8):1489-93. doi: 10.1007/s00415-011-5965-5. Epub 2011 Mar 2. PubMed PMID: 21365456.

14: Liebich HM, Pickert A, Stierle U, Wöll J. Gas chromatography-mass spectrometry of saturated and unsaturated dicarboxylic acids in urine. J Chromatogr. 1980 Oct 31;199:181-9. PubMed PMID: 6778884.

15: Gillard GO, Collette B, Anderson J, Chao J, Scannevin RH, Huss DJ, Fontenot JD. DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. J Neuroimmunol. 2015 Jun 15;283:74-85. doi: 10.1016/j.jneuroim.2015.04.006. Epub 2015 Apr 23. PubMed PMID: 26004161.

16: Botting NP, Cohen MA, Akhtar M, Gani D. Primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of (2S)-aspartic acid, (2S,3S)-3-methylaspartic acid, and (2S,3S)-3-ethylaspartic acid. Biochemistry. 1988 Apr 19;27(8):2956-9. PubMed PMID: 3401459.

17: Gao HY, Yaylayan VA, Yeboah F. Oxalic acid-induced modifications of postglycation activity of lysozyme and its glycoforms. J Agric Food Chem. 2010 May 26;58(10):6219-25. doi: 10.1021/jf100479r. PubMed PMID: 20411940.

18: Zoghi S, Amirghofran Z, Nikseresht A, Ashjazadeh N, Kamali-Sarvestani E, Rezaei N. Cytokine secretion pattern in treatment of lymphocytes of multiple sclerosis patients with fumaric acid esters. Immunol Invest. 2011;40(6):581-96. doi: 10.3109/08820139.2011.569626. Epub 2011 Apr 21. PubMed PMID: 21510778.

19: Peng H, Li H, Sheehy A, Cullen P, Allaire N, Scannevin RH. Dimethyl fumarate alters microglia phenotype and protects neurons against proinflammatory toxic microenvironments. J Neuroimmunol. 2016 Oct 15;299:35-44. doi: 10.1016/j.jneuroim.2016.08.006. Epub 2016 Aug 5. PubMed PMID: 27725119.

20: Hahn JN, Kaushik DK, Mishra MK, Wang J, Silva C, Yong VW. Impact of Minocycline on Extracellular Matrix Metalloproteinase Inducer, a Factor Implicated in Multiple Sclerosis Immunopathogenesis. J Immunol. 2016 Nov 15;197(10):3850-3860. Epub 2016 Oct 12. PubMed PMID: 27733550.